N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . Isoxazole rings are commonly found in many commercially available drugs due to their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The empirical formula of a similar compound, “([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine”, is C11H12N2O2, and its molecular weight is 204.23 . The structure of isoxazole derivatives can be influenced by various factors, including solvents, flexibility, and the presence/absence of amide–amide interactions .Scientific Research Applications
Antiprotozoal Agents
Research indicates that derivatives structurally related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide have been synthesized and evaluated for their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and in vitro activity against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some exhibiting in vivo efficacy in mouse models of trypanosomal infection. This suggests a potential application in developing treatments for diseases such as sleeping sickness and malaria (Ismail et al., 2004).
Cytotoxicity Studies
Derivatives have been synthesized and assessed for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This research provides a foundation for the development of new chemotherapeutic agents based on the structural framework of this compound and its analogs (Hassan et al., 2014).
Antimicrobial Activities
Novel benzodifuranyl and triazines derived from similar compounds have demonstrated significant anti-inflammatory and analgesic properties, as well as inhibitory activities against COX-2 enzymes. These findings suggest the potential for these compounds to serve as bases for developing new anti-inflammatory drugs or analgesics (Abu‐Hashem et al., 2020).
Targeting the Nucleus of Plasmodium falciparum
The diamidine DB75, closely related to the furan carboxamide structure, targets the nucleus of Plasmodium falciparum, indicating its mechanism of action involves interaction with nuclear components to inhibit parasite maturation. This provides insights into how similar compounds could be designed to target the nucleus of pathogens for therapeutic purposes (Purfield et al., 2009).
Anti-Bacterial Activities Against Drug-Resistant Strains
N-(4-bromophenyl)furan-2-carboxamide and its analogs have shown potent in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This highlights the compound's potential application in addressing the growing issue of antibiotic resistance (Siddiqa et al., 2022).
Safety and Hazards
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Mechanism of Action
Target of Action
It’s worth noting that compounds with isoxazole and furan moieties have been found to exhibit a wide range of biological activities . They have been associated with various therapeutic potentials such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Mode of Action
The therapeutic effects of similar compounds are often due to their interaction with specific cellular targets, leading to changes in cellular function . For instance, some isoxazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain .
Biochemical Pathways
For example, some isoxazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, thereby affecting the prostaglandin synthesis pathway .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects such as anti-inflammatory, analgesic, or anticancer activities .
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-20-13-5-2-4-11(8-13)15-9-12(18-22-15)10-17-16(19)14-6-3-7-21-14/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYCGUIOMKIVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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